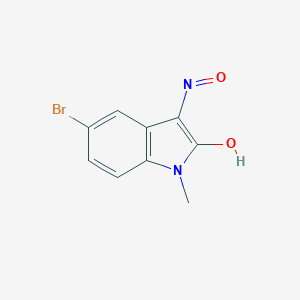![molecular formula C23H19N5O2 B413141 N-[4-[[(E)-(4-cyano-3,7-dimethyl-1-oxopyrido[1,2-a]benzimidazol-2-ylidene)methyl]amino]phenyl]acetamide](/img/structure/B413141.png)
N-[4-[[(E)-(4-cyano-3,7-dimethyl-1-oxopyrido[1,2-a]benzimidazol-2-ylidene)methyl]amino]phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[(E)-(4-cyano-3,7-dimethyl-1-oxopyrido[1,2-a]benzimidazol-2-ylidene)methyl]amino]phenyl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-cyano-3,7-dimethyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole with 4-aminophenylacetamide under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[[(E)-(4-cyano-3,7-dimethyl-1-oxopyrido[1,2-a]benzimidazol-2-ylidene)methyl]amino]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-[4-[[(E)-(4-cyano-3,7-dimethyl-1-oxopyrido[1,2-a]benzimidazol-2-ylidene)methyl]amino]phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers
Wirkmechanismus
The mechanism of action of N-[4-[[(E)-(4-cyano-3,7-dimethyl-1-oxopyrido[1,2-a]benzimidazol-2-ylidene)methyl]amino]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyano and acetamide groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target proteins. This can lead to inhibition of enzyme activity or alteration of signaling pathways, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide .
- **N-(1-(Benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide .
Uniqueness
N-[4-[[(E)-(4-cyano-3,7-dimethyl-1-oxopyrido[1,2-a]benzimidazol-2-ylidene)methyl]amino]phenyl]acetamide stands out due to its unique structural features, such as the combination of a cyano group and a dimethyl-substituted pyrido[1,2-a]benzimidazole core.
Eigenschaften
Molekularformel |
C23H19N5O2 |
|---|---|
Molekulargewicht |
397.4g/mol |
IUPAC-Name |
N-[4-[[(E)-(4-cyano-3,7-dimethyl-1-oxopyrido[1,2-a]benzimidazol-2-ylidene)methyl]amino]phenyl]acetamide |
InChI |
InChI=1S/C23H19N5O2/c1-13-4-9-21-20(10-13)27-22-18(11-24)14(2)19(23(30)28(21)22)12-25-16-5-7-17(8-6-16)26-15(3)29/h4-10,12,25H,1-3H3,(H,26,29)/b19-12+ |
InChI-Schlüssel |
IDCUAIMIGSUGQY-XDHOZWIPSA-N |
SMILES |
CC1=CC2=C(C=C1)N3C(=N2)C(=C(C(=CNC4=CC=C(C=C4)NC(=O)C)C3=O)C)C#N |
Isomerische SMILES |
CC1=CC2=C(C=C1)N3C(=N2)C(=C(/C(=C\NC4=CC=C(C=C4)NC(=O)C)/C3=O)C)C#N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N3C(=N2)C(=C(C(=CNC4=CC=C(C=C4)NC(=O)C)C3=O)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-dimethyl-N'-(1-phenylethylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B413059.png)

![4-({[3-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenyl 4-chlorobenzoate](/img/structure/B413062.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-[3-(2-thienyl)acryloyl]thiourea](/img/structure/B413063.png)
![8-(4-Methoxyphenyl)imino-2-(4-methylphenyl)-1-phenylcyclobuta[b]naphthalen-3-one](/img/structure/B413064.png)
![2-[(5-Bromo-1-methyl-2-oxo-3-indolinyl)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B413065.png)
![N-[3-nitro-5-(phenylsulfanyl)phenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B413066.png)

![N-[3-nitro-5-(2-pyridinylsulfanyl)phenyl]-1-adamantanecarboxamide](/img/structure/B413070.png)
![Propyl 2-[(1-adamantylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B413071.png)
![2-{4-nitrophenyl}-5-methyl-4-[1-(octylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B413075.png)
![2-(4-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B413077.png)
![ethyl 2-[[(E)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B413078.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B413080.png)
